molecular formula C23H32O2 B8682767 4,6-Di-t-butyl-2-(alpha-methyl-4-methoxybenzyl)phenol CAS No. 71712-04-4

4,6-Di-t-butyl-2-(alpha-methyl-4-methoxybenzyl)phenol

Cat. No.: B8682767
CAS No.: 71712-04-4
M. Wt: 340.5 g/mol
InChI Key: DXVHRQUDMSBFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Di-t-butyl-2-(alpha-methyl-4-methoxybenzyl)phenol is a useful research compound. Its molecular formula is C23H32O2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71712-04-4

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C23H32O2/c1-15(16-9-11-18(25-8)12-10-16)19-13-17(22(2,3)4)14-20(21(19)24)23(5,6)7/h9-15,24H,1-8H3

InChI Key

DXVHRQUDMSBFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Similarly, 4,6-di-t-butyl-2-(α-methyl-4-methoxybenzyl) phenol was prepared from 2,4-di-t-butylphenol and α-methyl-4-methoxybenzyl alcohol. A yellow oil (b.p. 180° at 1.0 mm Hg) which crystallized was obtained. The product was recrystallized from methanol to give colorless needles melting at room temperature (Found: C, 81.0; H, 9.45 Calc. for C23H32O2 : C, 81.1; H, 9.47%). The pmr spectrum determined as above exhibited the following: δ1.35, 9H, S; δ1.37, 9H, S; δ1.63, 3H, D (J=7 Hz); δ3.78, 3H, S; δ4.17, Q, 1H (J=7 Hz); δ4.62, 1H, S; δ6.84, 2H, D (J=8 Hz); δ7.10-7.30, 4H, M.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
9.47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.